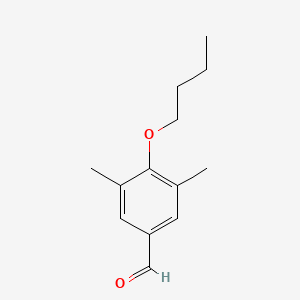

4-丁氧基-3,5-二甲基苯甲醛

描述

4-Butoxy-3,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C13H18O2 . It is a derivative of benzaldehyde .

Molecular Structure Analysis

The molecular structure of 4-Butoxy-3,5-dimethylbenzaldehyde consists of a benzene ring with two methyl groups, an aldehyde group, and a butoxy group . The InChI code for this compound is 1S/C13H18O2/c1-4-5-6-15-13-10 (2)7-12 (9-14)8-11 (13)3/h7-9H,4-6H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Butoxy-3,5-dimethylbenzaldehyde are not detailed in the sources, benzaldehyde derivatives are known to undergo various chemical reactions. For instance, they can participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis

4-Butoxy-3,5-dimethylbenzaldehyde is a liquid . It has a molecular weight of 206.28 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.科学研究应用

生物转化和生物催化

Bühler 等人 (2003) 探索了使用两液相概念来开发全细胞生物催化系统,用于将假枯烯多步氧化为 3,4-二甲基苯甲醛。这项研究强调了使用此类系统来利用多步生物转化的动力学的潜力,表明在生物催化和生物转化过程中具有重要的应用 (Bühler 等人,2003)。

化学合成

各种研究都集中在与 4-丁氧基-3,5-二甲基苯甲醛相关的物质的合成和性质上。胡等人 (2010) 报告了一种高效的合成方法,用于在水性介质中从邻二甲苯制备 3,4-二甲基苯甲醛,展示了更高的产率和有效的后处理程序 (胡等人,2010)。同样,Mekkey 等人 (2020) 进行了一项研究,重点关注涉及 3,4-二甲氧基苯甲醛的金属配合物的合成和光学研究,表明这些化合物在各种科学应用中的潜力 (Mekkey 等人,2020)。

分析化学

在分析化学领域,Fries 和 Püttmann (2002) 分析了德国各种类型水中的抗氧化剂丁基羟基甲苯 (BHT) 及其降解产物 3,5-二叔丁基-4-羟基苯甲醛 (BHT-CHO)。这项研究提供了对环境中这些化合物浓度水平的见解,这可能与环境监测和评估有关 (Fries & Püttmann,2002)。

药理学和药物化学

曾等人 (2001) 研究了二羟基和三羟基苯甲醛作为肿瘤细胞中潜在药物的细胞毒性作用。尽管直接研究的化合物不是 4-丁氧基-3,5-二甲基苯甲醛,但化学结构和官能团与理解相关化合物的生物活性和潜在治疗应用有关 (曾等人,2001)。

环境科学

王和徐 (2017) 对 4-羟基苯甲醛在各种有机溶剂中的溶解度和溶液热力学进行了研究。这项研究可以为相关化合物的纯化过程和各种合成和应用过程的优化条件提供基本数据和模型 (王和徐,2017)。

作用机制

Target of Action

It’s known that benzylic compounds, such as this one, often interact with enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Benzylic compounds are generally known to undergo oxidation and reduction reactions . They are activated towards free radical attack, and their halides show enhanced reactivity due to the adjacent aromatic ring .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidative degradation .

Result of Action

As a benzylic compound, it may potentially influence a variety of cellular processes through its interactions with enzymes and receptors .

Action Environment

The action, efficacy, and stability of 4-Butoxy-3,5-dimethylbenzaldehyde can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific conditions within the body . .

属性

IUPAC Name |

4-butoxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-5-6-15-13-10(2)7-12(9-14)8-11(13)3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUUILGVOIBFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-3,5-dimethylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Di(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B3043376.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B3043377.png)

![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)